Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate
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Overview
Description
Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate is an organic compound that features a dioxolane ring fused with a malonate ester
Preparation Methods
Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate can be synthesized through the acetalization of dimethyl malonate with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Chemical Reactions Analysis
Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, with reagents such as alkoxides or amines.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester bonds, yielding malonic acid derivatives.
Scientific Research Applications
Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate is used in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of dimethyl 2-(1,3-dioxolan-2-ylidene)malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dioxolane ring provides stability to the molecule, allowing it to participate in reactions without decomposing. The ester groups can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate can be compared to other similar compounds, such as:
Dimethyl malonate: Lacks the dioxolane ring, making it less stable in certain reactions.
1,3-Dioxolane: Does not have the malonate ester groups, limiting its use in esterification reactions.
Dimethyl bis(1,3-dioxolan-2-ylmethyl)malonate: Contains two dioxolane rings, offering different reactivity and stability profiles .
This compound stands out due to its unique combination of a dioxolane ring and malonate ester groups, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
121020-73-3 |
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Molecular Formula |
C8H10O6 |
Molecular Weight |
202.16 g/mol |
IUPAC Name |
dimethyl 2-(1,3-dioxolan-2-ylidene)propanedioate |
InChI |
InChI=1S/C8H10O6/c1-11-6(9)5(7(10)12-2)8-13-3-4-14-8/h3-4H2,1-2H3 |
InChI Key |
NNKKLANCFVODSF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C1OCCO1)C(=O)OC |
Origin of Product |
United States |
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